3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Overview
Description
3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of β-enamino imide with aromatic aldehydes and malononitrile under basic conditions . Another approach involves the reaction of pyridine derivatives with nitrating agents like N₂O₅, followed by a sigmatropic shift to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group position.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Reagents such as sodium ethoxide or other strong bases are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative.
Scientific Research Applications
3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its FGFR inhibitory activity, it is being explored for cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Cyanopyridine:
Pyrrolopyrazine derivatives: These compounds have similar biological activities but differ in their ring structure and specific substituents.
Uniqueness
3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to its specific combination of a nitro group and a nitrile group on a pyrrolopyridine scaffold. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-3-5-1-2-10-8-7(5)6(4-11-8)12(13)14/h1-2,4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYHBXNFPVDIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C(=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646898 | |
Record name | 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-52-2 | |
Record name | 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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